![molecular formula C30H42O4 B12559502 2,2'-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) CAS No. 143814-26-0](/img/structure/B12559502.png)
2,2'-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) is an organic compound characterized by its unique structure, which includes a dodecane chain linked by oxy groups to two 4,6-dimethylbenzaldehyde moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) typically involves the reaction of dodecanediol with 4,6-dimethylbenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Time: The reaction time can vary from several hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Bromine in acetic acid at room temperature.
Major Products Formed
Oxidation: 2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzoic acid).
Reduction: 2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzyl alcohol).
Substitution: 2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethyl-3-bromobenzaldehyde).
Applications De Recherche Scientifique
2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its aldehyde groups, which can react with microbial cell components.
Medicine: Explored for its potential use in drug delivery systems, where its hydrophobic dodecane chain can facilitate the transport of hydrophobic drugs.
Industry: Utilized in the production of specialty polymers and resins, where its unique structure can impart desirable properties such as flexibility and durability.
Mécanisme D'action
The mechanism of action of 2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) depends on its application:
Antimicrobial Activity: The aldehyde groups can form covalent bonds with amino groups in microbial proteins, leading to protein denaturation and cell death.
Drug Delivery: The hydrophobic dodecane chain can interact with lipid membranes, facilitating the transport of hydrophobic drugs across cell membranes.
Polymerization: The aldehyde groups can react with amines or alcohols to form imines or acetals, respectively, which can then undergo further polymerization reactions.
Comparaison Avec Des Composés Similaires
2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) can be compared with other similar compounds such as:
1,12-Bis(2-nitrophenoxy)dodecane: Similar in having a dodecane chain linked by oxy groups, but with nitrophenoxy groups instead of dimethylbenzaldehyde groups.
1,1’-[1,12-Dodecanediylbis(oxy)]bis(2-(1,3-butadiyn-1-yl)-4-(2-methyl-2-propanyl)benzene): Similar in having a dodecane chain linked by oxy groups, but with butadiynyl and methylpropanyl groups.
4,4’-[Naphthalene-2,7-diylbis(oxy)]dianiline: Similar in having an oxy-linked structure, but with naphthalene and aniline groups.
The uniqueness of 2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) lies in its combination of a long dodecane chain and reactive aldehyde groups, which provide a balance of hydrophobicity and reactivity that is useful in various applications.
Propriétés
Numéro CAS |
143814-26-0 |
|---|---|
Formule moléculaire |
C30H42O4 |
Poids moléculaire |
466.7 g/mol |
Nom IUPAC |
2-[12-(2-formyl-3,5-dimethylphenoxy)dodecoxy]-4,6-dimethylbenzaldehyde |
InChI |
InChI=1S/C30H42O4/c1-23-17-25(3)27(21-31)29(19-23)33-15-13-11-9-7-5-6-8-10-12-14-16-34-30-20-24(2)18-26(4)28(30)22-32/h17-22H,5-16H2,1-4H3 |
Clé InChI |
CBBSEDQZEGJIMP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)OCCCCCCCCCCCCOC2=CC(=CC(=C2C=O)C)C)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


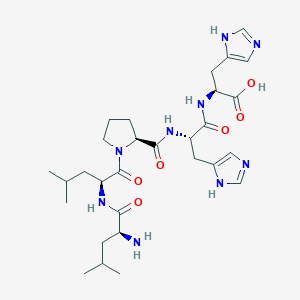
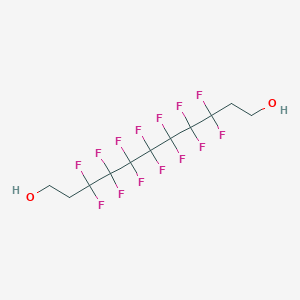
![5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one](/img/structure/B12559435.png)
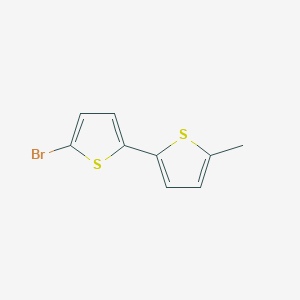
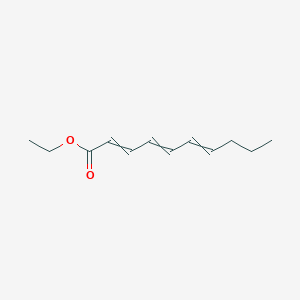
![3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate](/img/structure/B12559449.png)
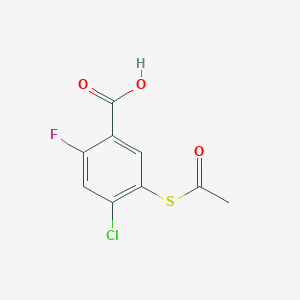
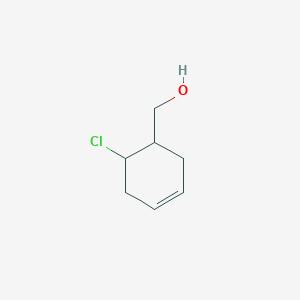


![3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one](/img/structure/B12559494.png)
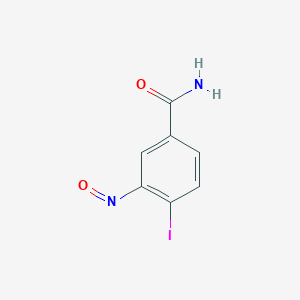
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B12559500.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}pent-4-en-2-ol](/img/structure/B12559507.png)
